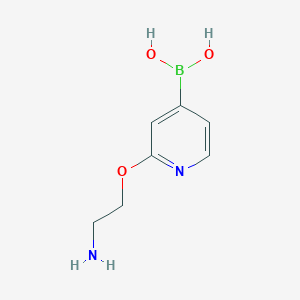
(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with an aminoethoxy group and a boronic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Aminoethoxy)pyridin-4-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: The process begins with the halogen-metal exchange of a 2-halopyridine derivative, followed by borylation to introduce the boronic acid group.
Hydroboration: Another common method involves the hydroboration of an appropriate pyridine derivative, where a B-H bond is added across an unsaturated bond.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more robust catalysts to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters and reduction reactions to yield corresponding alcohols or amines.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, boronic esters, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and as a building block for bioactive compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-(2-Aminoethoxy)pyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to active sites and inhibit enzyme activity. The compound’s boronic acid moiety interacts with molecular targets through boron-oxygen interactions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyridine-4-boronic acid: Similar structure but lacks the aminoethoxy group.
Pyridine-2-boronic acid: Another pyridine derivative with a boronic acid group.
Uniqueness
(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid is unique due to its aminoethoxy substitution, which enhances its reactivity and potential applications in medicinal chemistry. This substitution allows for more versatile interactions with biological targets and improved solubility in various solvents.
Eigenschaften
Molekularformel |
C7H11BN2O3 |
|---|---|
Molekulargewicht |
181.99 g/mol |
IUPAC-Name |
[2-(2-aminoethoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H11BN2O3/c9-2-4-13-7-5-6(8(11)12)1-3-10-7/h1,3,5,11-12H,2,4,9H2 |
InChI-Schlüssel |
BCCLZALQWWJVNH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)OCCN)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


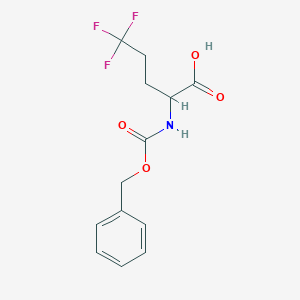

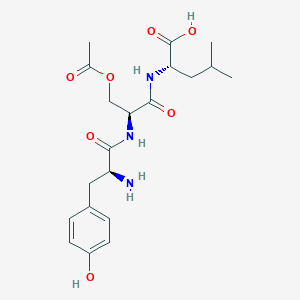
![Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B12967445.png)
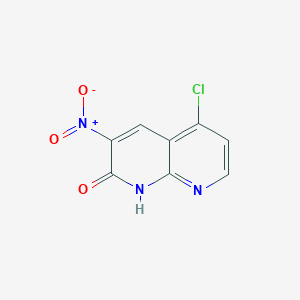
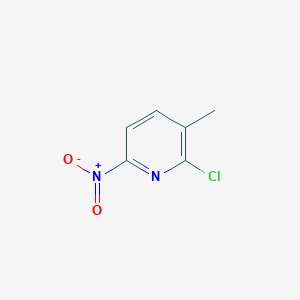
![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12967469.png)
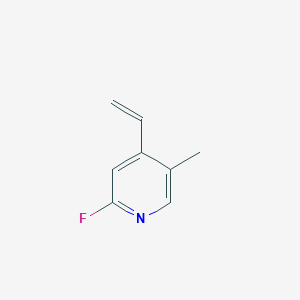
![2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12967482.png)
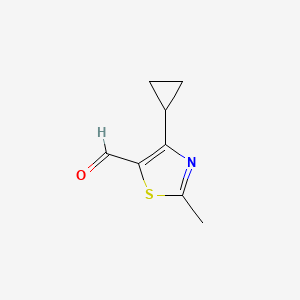
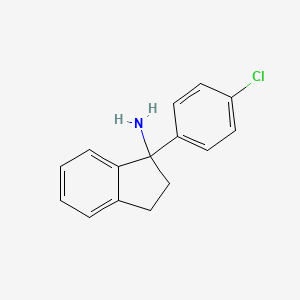
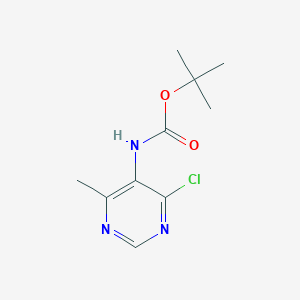
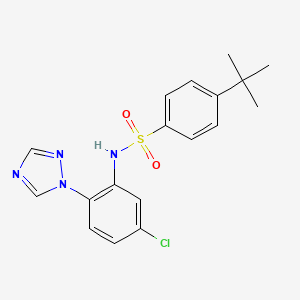
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol](/img/structure/B12967524.png)
